Mating Factor a Acetate
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Overview
Description
Mating Factor a Acetate is a peptide pheromone produced by yeast cells, specifically Saccharomyces cerevisiae. This compound plays a crucial role in the mating process of yeast by arresting the cell cycle in the G1 phase, thereby synchronizing cells for conjugation. It is a synthetic compound with the empirical formula C82H114N20O17S and a molecular weight of 1683.97 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mating Factor a Acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is typically greater than 93% .
Chemical Reactions Analysis
Types of Reactions
Mating Factor a Acetate primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Peptide Bond Formation: Utilizes reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in the presence of a base like N-methylmorpholine (NMM).
Hydrolysis: Typically occurs under acidic or basic conditions, leading to the cleavage of peptide bonds.
Oxidation and Reduction: Can involve reagents like hydrogen peroxide for oxidation and dithiothreitol (DTT) for reduction.
Major Products Formed
The primary product of these reactions is the peptide itself, with potential side products including truncated peptides or peptides with modified side chains depending on the reaction conditions .
Scientific Research Applications
Mating Factor a Acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in the synchronization of yeast cells for cell cycle studies and mating experiments.
Medicine: Investigated for its potential role in antifungal therapies due to its ability to disrupt yeast cell cycles.
Industry: Utilized in the production of yeast-based products and in fermentation processes
Mechanism of Action
Mating Factor a Acetate exerts its effects by binding to specific receptors on the surface of yeast cells of the opposite mating type (a cells). This binding inhibits the initiation of DNA synthesis, thereby arresting the cell cycle in the G1 phase. The molecular targets involved include the Ste2p receptor and downstream signaling pathways that regulate cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Mating Factor α Acetate: Another yeast pheromone with a similar role in mating but produced by α cells.
Substance P Acetate: A neuropeptide with different biological functions but similar peptide structure.
Enfuvirtide Acetate: An antiviral peptide used in HIV treatment
Uniqueness
Mating Factor a Acetate is unique in its specific role in yeast mating and its ability to arrest the cell cycle, making it a valuable tool for studying cell cycle regulation and mating processes in yeast .
Properties
Molecular Formula |
C84H118N20O19S |
---|---|
Molecular Weight |
1744.0 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C82H114N20O17S.C2H4O2/c1-45(2)34-61(98-76(112)63(38-49-41-89-56-17-9-7-15-53(49)56)99-77(113)64(39-50-42-87-44-91-50)96-71(107)54(84)37-48-40-88-55-16-8-6-14-52(48)55)74(110)93-57(25-27-68(85)104)72(108)97-62(35-46(3)4)75(111)95-59(18-10-11-30-83)80(116)101-31-12-19-66(101)78(114)90-43-70(106)92-60(26-28-69(86)105)81(117)102-32-13-20-67(102)79(115)94-58(29-33-120-5)73(109)100-65(82(118)119)36-47-21-23-51(103)24-22-47;1-2(3)4/h6-9,14-17,21-24,40-42,44-46,54,57-67,88-89,103H,10-13,18-20,25-39,43,83-84H2,1-5H3,(H2,85,104)(H2,86,105)(H,87,91)(H,90,114)(H,92,106)(H,93,110)(H,94,115)(H,95,111)(H,96,107)(H,97,108)(H,98,112)(H,99,113)(H,100,109)(H,118,119);1H3,(H,3,4)/t54-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-;/m0./s1 |
InChI Key |
BAXRXKSEONZUJF-ZMYGZJAFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC=N6)NC(=O)C(CC7=CNC8=CC=CC=C87)N.CC(=O)O |
Origin of Product |
United States |
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